molecular formula C13H13N3O2 B14341623 3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide CAS No. 93276-86-9

3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide

Cat. No.: B14341623
CAS No.: 93276-86-9
M. Wt: 243.26 g/mol
InChI Key: RMPKWCFHPRKUDX-UHFFFAOYSA-N
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Description

3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide is a chemical compound with the molecular formula C₁₃H₁₃N₃O₂. It is characterized by the presence of an amino group, a cyano group, a keto group, and a phenyl group attached to a hex-3-enamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction between a cyano-substituted ketone and an amine in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of oximes or hydrazones.

Scientific Research Applications

3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-cyano-5-oxo-N-phenylpent-3-enamide
  • 3-amino-4-cyano-5-oxo-N-phenylhept-3-enamide

Uniqueness

3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .

Properties

CAS No.

93276-86-9

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide

InChI

InChI=1S/C13H13N3O2/c1-9(17)11(8-14)12(15)7-13(18)16-10-5-3-2-4-6-10/h2-6H,7,15H2,1H3,(H,16,18)

InChI Key

RMPKWCFHPRKUDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C(CC(=O)NC1=CC=CC=C1)N)C#N

Origin of Product

United States

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